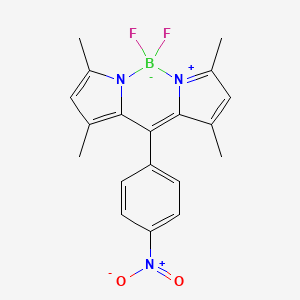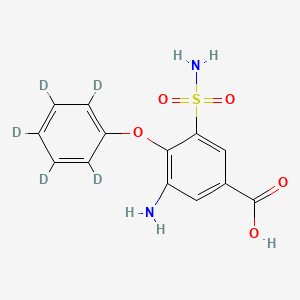
Desbutyl Bumetanide-d5
Overview
Description
Desbutyl Bumetanide-d5 is the labelled analogue of Desbutyl Bumetanide, which is a metabolite of Bumetanide . It is an off-white solid with a molecular formula of C13H7D5N2O5S and a molecular weight of 313.34 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid . The InChI key is GVQZPZSQRCXSJI-RALIUCGRSA-N .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 313.34 and is slightly soluble in Acetone, DMSO, and Methanol .Scientific Research Applications
Desbutyl Bumetanide-d5 has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. In drug development, this compound has been used to study the effects of drugs on biochemical and physiological processes. In biochemistry, this compound has been used to study the structure and function of enzymes. In physiology, this compound has been used to study the effects of hormones on cellular processes.
Mechanism of Action
Target of Action
Desbutyl Bumetanide-d5, a metabolite of Bumetanide , primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient responsible for kidney function and fluid balance in the body .
Mode of Action
This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .
Biochemical Pathways
The compound affects the sodium-potassium ATPase pump in the ascending loop of Henle and the proximal renal tubule . By inhibiting this pump, it disrupts the reabsorption of sodium and chloride, leading to diuresis . This action alters the electrolyte balance, affecting various biochemical pathways related to fluid balance and renal function .
Pharmacokinetics
Bumetanide, from which this compound is derived, is partially metabolized by oxidation in the liver to at least 5 metabolites . The major urinary metabolite is the 3’-alcohol derivative . The major metabolite excreted in bile and/or feces is the 2’-alcohol derivative . Minor metabolites include the 4’-alcohol, N-desbutyl, and 3’-acid derivatives .
Result of Action
The primary result of this compound’s action is diuresis , or increased urine production . This is due to its inhibition of sodium and chloride reabsorption in the kidneys . The compound’s action leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium , which can be beneficial in conditions like congestive heart failure, hepatic and renal disease, and nephrotic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and metabolism . In patients with renal impairment, the metabolism and excretion of Bumetanide and its metabolites can be altered . Therefore, careful medical supervision is required when administering this compound to patients with renal disease .
Advantages and Limitations for Lab Experiments
The advantages of using Desbutyl Bumetanide-d5 in laboratory experiments include its low cost, its stability, and its ability to be detected by mass spectrometry. The main limitation of using this compound is that it is not as effective as bumetanide in inhibiting the activity of the Na+/K+-ATPase enzyme.
Future Directions
For the use of Desbutyl Bumetanide-d5 include its use in drug development, biochemistry, and physiology. In drug development, this compound could be used to study the effects of drugs on biochemical and physiological processes. In biochemistry, this compound could be used to study the structure and function of enzymes. In physiology, this compound could be used to study the effects of hormones on cellular processes. Additionally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
properties
IUPAC Name |
3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675790 | |
| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072125-54-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

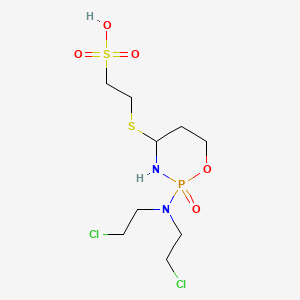

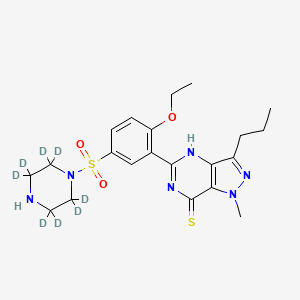
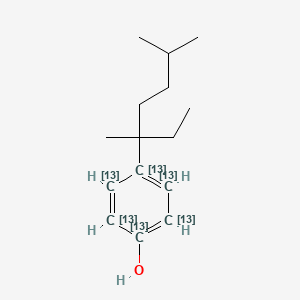
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)

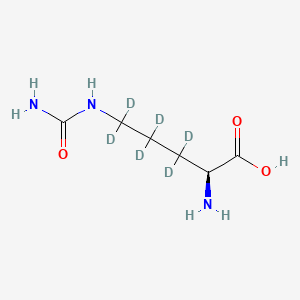

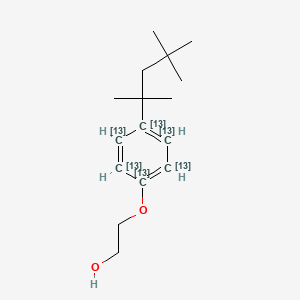
![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
